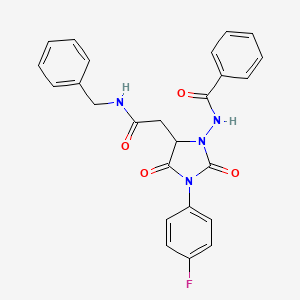
N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C25H21FN4O4 and its molecular weight is 460.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C19H19F1N4O3
- Molecular Weight : 364.38 g/mol
The structure includes a benzamide moiety linked to an imidazolidinone scaffold, which is crucial for its biological activity.
Research indicates that this compound exhibits protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The mechanism involves:
- ER Stress Mitigation : The compound has shown the ability to protect β-cells from apoptosis induced by ER stress, which is a significant factor in the development of diabetes. In a study, a derivative of this compound exhibited maximal β-cell protective activity at an EC50 of 0.1 ± 0.01 μM, demonstrating potent efficacy against ER stress-induced cell death .
- Antitumor Activity : Preliminary studies have indicated potential antitumor effects against various cancer cell lines. In vitro assays showed that derivatives of this compound could inhibit cell proliferation in lung cancer cells with IC50 values ranging from 2.12 to 6.75 μM across different cell lines .
Case Studies and Experimental Data
- β-Cell Protection Study :
-
Antitumor Activity Assessment :
- Objective : To assess the cytotoxic effects on lung cancer cell lines.
- Results : Compounds derived from this scaffold displayed IC50 values between 2.12 ± 0.21 μM and 6.75 ± 0.19 μM against A549 cells, suggesting strong antitumor potential but also affecting normal fibroblast cells (MRC-5) at similar concentrations .
Data Table
The following table summarizes key findings related to the biological activities of this compound derivatives:
| Activity Type | Cell Line | IC50 (μM) | EC50 (μM) | Notes |
|---|---|---|---|---|
| β-Cell Protection | Pancreatic β-cells | N/A | 0.1 ± 0.01 | High potency against ER stress |
| Antitumor Activity | A549 | 6.75 ± 0.19 | N/A | Significant inhibition |
| Antitumor Activity | HCC827 | 5.13 ± 0.97 | N/A | Moderate activity |
| Antitumor Activity | NCI-H358 | 0.85 ± 0.05 | N/A | High activity |
特性
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O4/c26-19-11-13-20(14-12-19)29-24(33)21(15-22(31)27-16-17-7-3-1-4-8-17)30(25(29)34)28-23(32)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWNESNKEYLYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)N(C(=O)N2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













